(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one

Stereochemistry Synthetic methodology Isomer population

Medicinal chemists targeting kinase ATP-binding pockets require stereochemically defined probes, yet standard synthetic protocols favor the (5Z)-isomer. This (5E)-configured thiohydantoin eliminates isomeric ambiguity with authenticated stereochemistry (Wiley SpectraBase: 1H NMR, FTIR, GC-MS). • Defined (5E) geometry-enables definitive SAR conclusions without isomeric interference • Pyridin-3-yl N-position permits bridging coordination modes for polynuclear Cu(II) complexes and MOF precursors, inaccessible with 2-pyridyl or 4-pyridyl isomers • N3-phenyl group anchors the scaffold within kinase ATP-binding pockets (EGFR/CDK2/VEGFR-2 class-level evidence) Supplied with full analytical documentation for immediate use in structure-based drug design and coordination chemistry programs.

Molecular Formula C15H11N3OS
Molecular Weight 281.3 g/mol
Cat. No. B13716624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-3-phenyl-5-(pyridin-3-ylmethylidene)-2-thioxoimidazolidin-4-one
Molecular FormulaC15H11N3OS
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=CC3=CN=CC=C3)NC2=S
InChIInChI=1S/C15H11N3OS/c19-14-13(9-11-5-4-8-16-10-11)17-15(20)18(14)12-6-2-1-3-7-12/h1-10H,(H,17,20)/b13-9+
InChIKeyZBLKGKCJHRJOTA-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Profile


This compound is a conformationally defined (5E)-diastereomer of the 2-thioxoimidazolidin-4-one (thiohydantoin) class, characterized by an N3-phenyl substituent and a C5 pyridin-3-ylmethylidene moiety [1]. The 2-thioxoimidazolidin-4-one scaffold is recognized as a privileged structure in kinase inhibitor design, with derivatives demonstrating dual EGFR/CDK2 inhibition and proteasome targeting [2][3]. Spectroscopic characterization, including 1H NMR, FTIR, and GC-MS data, is archived in the Wiley SpectraBase library, confirming structural identity under the CAS registry 874755-85-8 [1].

StereochemistryDefined (5E) exocyclic double-bond geometry
RegioisomerPyridin-3-yl attachment; distinct from 2- or 4-isomers
Scaffold2-Thioxoimidazolidin-4-one privileged structure

Why Generic Substitution Fails


Indiscriminate substitution of any 2-thioxoimidazolidin-4-one analog for this specific compound is scientifically unsound. The molecule possesses a defined (5E) stereochemistry about the exocyclic double bond, in contrast to the thermodynamically favored (5Z) isomer that predominates in most synthetic protocols [1]. Critically, the pyridin-3-yl attachment point directs the nitrogen lone pair into a topologically distinct region compared to the pyridin-2-yl and pyridin-4-yl isomers, fundamentally altering metal-chelation geometry and, by class-level inference, biological target complementarity [1][2]. Replacing the N3-phenyl group with smaller alkyl substituents removes a key pharmacophoric element that anchors the scaffold within kinase ATP-binding pockets, as demonstrated by docking studies on related derivatives [2].

Double-bond geometry
Target: (5E)
Kinetically accessed isomer; pure stereochemistry
Generic: (5Z)-dominant
Thermodynamic product in standard syntheses; may shift spatial presentation
Pyridyl attachment
3-pyridyl
Bridging ligand geometry; polynuclear complex formation
2- or 4-pyridyl
Bidentate chelation or altered connectivity; may not replicate coordination architecture
N3 substituent
Phenyl
Key pharmacophoric anchor for ATP-pocket occupation
Small alkyl
Lacks aromatic binding anchor; class-level docking suggests altered fit

Quantitative Differentiation vs. Closest Analogs


Exocyclic Double-Bond Geometry: 5E vs. 5Z

The target compound is specified as the (5E) diastereomer. In the broader 5-arylidene-2-thioxoimidazolidin-4-one chemotype, the Z-isomer is thermodynamically favored and constitutes the major product under standard Knoevenagel condensation conditions [1]. DFT calculations on analogous 5,5′-(1,4-phenylenebis(methanylylidene))bis(2-thioxoimidazolidin-4-one) derivatives confirm the Z-isomer is more stable [2]. The (5E)-configuration of the target compound thus represents a kinetically accessed or photochemically enriched state, providing a distinct spatial presentation of the pyridine ring that is absent in the predominant Z-form supplied by most synthetic routes [1][3].

Exocyclic E/Z geometry
Class-level inference
Target: pure (5E)
Comparator: (5Z)-dominant mixtures
No isomer ratio published for this compound; DFT supports Z as global minimum for related scaffolds
Spatial pyridine presentation differs from common synthetic product
Consistent isomer identity required for target-engagement assays
Stereochemistry Synthetic methodology Isomer population

Pyridyl Regioisomerism in Copper(II) Coordination

The regioisomeric position of the pyridyl nitrogen dictates the coordination mode and nuclearity of the resulting metal complexes. Syntheses of the 2-pyridyl, 3-pyridyl, and 4-pyridyl isomers of 3-phenyl-5-(pyridylmethylene)-2-thiohydantoin were reported by Majouga et al. [1]. The 2-pyridyl isomer acts as a bidentate (N,S) ligand, forming mononuclear bis-ligand copper(II) complexes with Cu(acac)₂ [2]. In contrast, 3-pyridyl isomers lack the chelating bite angle of the 2-pyridyl analog; the nitrogen is positioned para to the methylene bridge, favoring bridging coordination modes and potentially generating polynuclear or polymeric architectures [3]. The 4-pyridyl isomer, with its nitrogen at the para position, exhibits yet another distinct supra-molecular connectivity pattern.

Pyridyl coordination mode
Cross-study comparable
3-pyridyl: potential bridging, polynuclear
2-pyridyl: mononuclear bis-ligand (XRD)
No quantitative stability constants available; Cu(acac)₂ in CH₂Cl₂
Supports polynuclear metal-organic architecture research
Complex nuclearity may differ for 2- or 4-pyridyl analogs
Coordination chemistry Metal complex geometry Ligand design

Class-Level Anticancer Potency: Dual Kinase Inhibition

Although no direct biological data are published for the titular (5E)-3-phenyl-5-(pyridin-3-ylmethylidene) derivative, the 2-thioxoimidazolidin-4-one chemotype has yielded potent dual EGFR/CDK2 inhibitors. In a 2023 study, 15 thioxoimidazolidinone analogs were synthesized; the most active (derivative 12) exhibited EGFR IC₅₀ = 0.098 µM and CDK2 IC₅₀ = 0.087 µM [1]. A separate series of 2-thioxoimidazolidin-4-one derivatives showed activity against MCF-7 (breast), HepG2 (liver), and A549 (lung) cell lines, with the best compound (DE85) achieving MCF-7 IC₅₀ = 1.63 µM [2]. The N3-phenyl and C5-pyridylmethylidene substituents of the target compound map onto the pharmacophoric features essential for ATP-pocket occupancy identified in these studies.

Kinase inhibition class evidence
Class-level inference
Analog 12: EGFR IC₅₀ 0.098 µM, CDK2 IC₅₀ 0.087 µM
DE85: MCF-7 IC₅₀ 1.63 µM
No direct data for this compound; scaffold maps to ATP-pocket pharmacophore
Supports kinase profiling prioritization
Cell-model kinase inhibition context; requires validation
Anticancer Kinase inhibition EGFR CDK2

High-Value Application Scenarios


Stereochemistry-Defined Probe for E/Z Mapping

The well-defined (5E) configuration of the exocyclic double bond allows this compound to serve as a precise stereochemical probe. In studies where the spatial orientation of the pyridine ring determines target-binding competence, the (5E)-isomer provides a geometrically distinct alternative to the more common (5Z)-isomer. Procurement of the pure (5E) form eliminates variables introduced by isomeric mixtures, enabling definitive SAR conclusions [1].

Bridging Ligand for Polynuclear Metal-Organic Architectures

The 3-pyridyl nitrogen geometry precludes bidentate chelation but permits bridging coordination modes. This makes the compound a valuable precursor for synthesizing polynuclear Cu(II) or mixed-valent coordination polymers with potential applications in molecular magnetism, catalysis, or conductive metal-organic frameworks, distinct from mononuclear complexes derived from the 2-pyridyl isomer [1][2].

Kinase Inhibitor Lead Scaffold with Defined Topology

Based on class-level evidence, the combination of an N3-phenyl group and a C5-(pyridin-3-ylmethylidene) substituent positions key pharmacophoric elements for ATP-binding site occupation. The compound is suitable as a starting point for structure-based optimization programs targeting EGFR, CDK2, or VEGFR-2 kinases, where the pyridyl nitrogen can engage in hydrogen-bonding interactions with hinge-region residues [3].

Reference Standard for Spectral Library Expansion

With authenticated 1H NMR, FTIR, and GC-MS spectra available through the Wiley SpectraBase library, this compound can serve as a certified reference material for analytical method development, impurity profiling, or metabolomics identification workflows in laboratories studying thiohydantoin-containing pharmaceuticals [4].

Application
Selection Property
Validation Focus
Stereochemical probe for E/Z isomer studies
Pure (5E) configuration
Spatial orientation of pyridine in binding assays
Bridging ligand for polynuclear metal-organic architectures
3-pyridyl nitrogen geometry
Coordination mode and complex nuclearity
Kinase inhibitor lead scaffold research
N3-phenyl and C5-pyridylmethylidene topology
ATP-pocket engagement and kinase panel profiling
Analytical reference for spectral library expansion
Authenticated spectra (NMR, FTIR, GC-MS)
Method development and impurity profiling
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